4-Bromo-2-fluorobenzoic acid
Overview
Description
4-Bromo-2-fluorobenzoic acid is a halogen-substituted benzoic acid with the molecular formula C7H4BrFO2. It is characterized by the presence of both bromine and fluorine atoms on the benzene ring, making it a valuable intermediate in organic synthesis . This compound is often used in the synthesis of biaryl intermediates through palladium-mediated coupling reactions with various aryl boronic acids .
Scientific Research Applications
4-Bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
4-Bromo-2-fluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
4-Bromo-2-fluorobenzoic acid is a key intermediate for the production of a wide range of pharmaceuticals and agrochemicals. Its unique chemical properties make it an essential component for many industries, including the pharmaceutical, agrochemical, and chemical industries . In the pharmaceutical industry, it is used in the synthesis of many important drugs, including anti-cancer agents, anti-inflammatory drugs, and antibiotics . In the agrochemical industry, it is used in the production of herbicides, fungicides, and insecticides . In the chemical industry, it is used in the production of a wide range of specialty chemicals, including dyes, pigments, and polymers .
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzoic acid is primarily used in the synthesis of biaryl intermediates . The primary targets of this compound are various aryl boronic acids .
Mode of Action
The compound interacts with its targets through a palladium-mediated coupling process . This process involves the formation of a complex between the palladium catalyst and the aryl boronic acids, followed by a transmetallation reaction that forms the biaryl intermediate .
Biochemical Pathways
The compound’s role in the synthesis of biaryl intermediates suggests it may influence pathways involving these intermediates .
Pharmacokinetics
It is known that the compound is a white crystalline solid and has a melting point of 211-215 °C . It is slightly soluble in water but more soluble in organic solvents such as ethanol and chloroform . These properties may affect the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of biaryl intermediates . These intermediates can be further processed to form various complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container to avoid contact with air and moisture . It should also be stored in a cool, dry, and well-ventilated place . These precautions help maintain the compound’s stability and ensure its efficacy during use .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various aryl boronic acids in the presence of a palladium catalyst to form biaryl intermediates . The nature of these interactions is likely covalent, involving the formation of new carbon-carbon bonds.
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-fluorobenzoic acid involves its reaction with aryl boronic acids to form biaryl intermediates . This reaction is facilitated by a palladium catalyst, which activates the this compound and allows it to form new bonds with the boronic acids.
Metabolic Pathways
It is known that the compound can react with aryl boronic acids to form biaryl intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzoic acid can be synthesized through several methods. One common method involves the bromination of 2-fluorobenzoic acid using an electrophilic bromination reagent such as bromine. The reaction can be carried out at room temperature or under heating, with continuous stirring of the reaction mixture . Another method involves the oxidation of 2-fluoro-4-bromotoluene using 2,2’-azobis(isobutyronitrile), cobalt(II) diacetate tetrahydrate, acetic acid, and sodium bromide at 130°C under high pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically isolated through filtration or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or ketone using reducing agents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with aryl boronic acids to form biaryl intermediates.
Common Reagents and Conditions:
Electrophilic Bromination: Bromine or dibromohydantoin in the presence of a solvent like sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids under inert atmosphere.
Major Products:
Biaryl Intermediates: Formed through palladium-catalyzed coupling reactions.
Alcohols and Ketones: Formed through reduction reactions.
Comparison with Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar in structure but with different positions of the bromine and fluorine atoms.
4-Fluorobenzoic acid: Lacks the bromine atom, making it less reactive in certain reactions.
4-Bromobenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in various organic synthesis reactions .
Properties
IUPAC Name |
4-bromo-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSRVPOAHYHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307209 | |
Record name | 4-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112704-79-7 | |
Record name | 4-Bromo-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112704-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112704797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-bromo-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2-fluorobenzoic acid in the synthesis of diarylthiohydantoin compounds, as described in the research?
A1: The research paper describes a novel method for synthesizing diarylthiohydantoin derivatives. [] In this method, this compound serves as a starting material. It reacts with 2-aminoisobutyric acid in the presence of dimethylformamide (DMFA), water, triethylamine (TMA), and 2-methylcyclohexanone to produce 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid. This intermediate compound then further reacts with specific thiocarbonyl derivatives to yield the desired diarylthiohydantoin compounds.
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